2-(2-Bromophenyl)cyclohexane-1-thione
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Overview
Description
2-(2-Bromophenyl)cyclohexane-1-thione is an organic compound with the molecular formula C12H13BrS It is a derivative of cyclohexane, where a bromophenyl group is attached to the second carbon and a thione group is attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)cyclohexane-1-thione can undergo various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium thiolate for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, phenyl derivatives, and various substituted cyclohexane derivatives, depending on the specific reaction and reagents used .
Scientific Research Applications
2-(2-Bromophenyl)cyclohexane-1-thione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)cyclohexane-1-thione involves its interaction with molecular targets such as enzymes and proteins. The thione group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Bromophenyl)cyclohexane-1-thione include:
- 2-(2-Chlorophenyl)cyclohexane-1-thione
- 2-(2-Fluorophenyl)cyclohexane-1-thione
- 2-(2-Iodophenyl)cyclohexane-1-thione
Uniqueness
What sets this compound apart from these similar compounds is the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in unique substitution reactions and can affect the compound’s overall stability and solubility .
Properties
CAS No. |
823787-34-4 |
---|---|
Molecular Formula |
C12H13BrS |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
2-(2-bromophenyl)cyclohexane-1-thione |
InChI |
InChI=1S/C12H13BrS/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1,3,5,7,10H,2,4,6,8H2 |
InChI Key |
PLDSMGWHASFIIK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=S)C(C1)C2=CC=CC=C2Br |
Origin of Product |
United States |
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